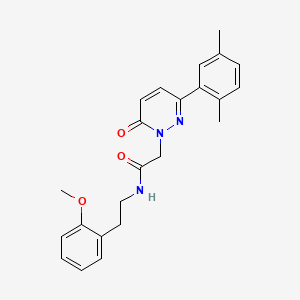

2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

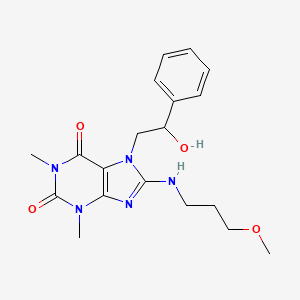

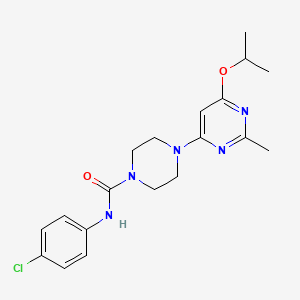

The compound "2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one" is a complex molecule that appears to be derived from furan-based structures and incorporates elements of piperazine and piperidine rings. The presence of multiple heterocyclic components suggests that this compound could have interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related furan-based compounds has been explored in several studies. For instance, the reaction of furan-2,3-diones with S-methylisothiosemicarbazide hydroiodide has been shown to yield novel 1,2,4-triazine-5(4H)-ones . Another study describes the synthesis of novel derivatives starting from 2-acetylfuran, which undergoes Claisen Schmidt condensation with various aromatic aldehydes, followed by cyclization and Mannich's reaction to produce compounds with a piperazine moiety . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyranone core, substituted with a furan-2-carbonyl group and a piperazine moiety. The presence of a piperidin-1-yl group suggests additional complexity and potential for diverse chemical interactions. The structure of related compounds has been elucidated using techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry , which would also be applicable for detailed analysis of this compound.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present in its structure. The furan ring is known to participate in various reactions, including condensation and cyclization . The piperazine and piperidine rings could be involved in nucleophilic substitution reactions or serve as bases in the formation of salts. The oxo groups may also undergo reduction or participate in condensation reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds exhibit properties that could be inferred for this compound. For example, the solubility, melting point, and stability of the compound would be influenced by its heterocyclic components and functional groups . The pharmacological properties, such as antidepressant and antianxiety activities, have been evaluated for similar compounds, indicating potential bioactivity for the compound .

Scientific Research Applications

Synthesis and Chemical Applications

The compound shares structural similarities with molecules that have been synthesized for the exploration of chemical properties and reactions. For example, the synthesis of related furan and pyran derivatives has been reported to provide insights into the versatility of these heterocycles in organic synthesis. Such compounds have been explored for their potential in forming complex molecular architectures which are often found in natural products and biologically active molecules (J. Morón, C. Nguyen, E. Bisagni, 1983). The methodologies developed through these studies contribute to the advancement of synthetic organic chemistry and provide tools for the synthesis of novel compounds with potential applications in various fields including drug discovery.

Pharmaceutical and Biological Research

The structural motif of "2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one" is reminiscent of compounds that have been evaluated for their biological activities. For instance, derivatives of furan and pyran have been investigated for their antimicrobial and antiviral properties. A study on alkaloids from mangrove-derived actinomycete highlighted the isolation of compounds with furan moieties, demonstrating significant activity against influenza A virus H1N1, suggesting the potential utility of such compounds in developing new antiviral drugs (Pei-Pei Wang et al., 2014).

Furthermore, the synthesis and pharmacological evaluation of novel derivatives containing furan and piperazine units have been reported, where these compounds showed promising antidepressant and antianxiety activities in preclinical models (J. Kumar et al., 2017). These findings underscore the potential of compounds with similar structural features in the development of new therapeutic agents targeting central nervous system disorders.

properties

IUPAC Name |

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6/c26-18-13-17(30-15-20(18)31-16-21(27)24-6-2-1-3-7-24)14-23-8-10-25(11-9-23)22(28)19-5-4-12-29-19/h4-5,12-13,15H,1-3,6-11,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGHYSBMVRSPFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2554116.png)

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)